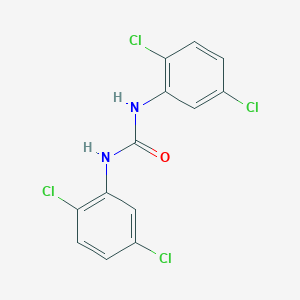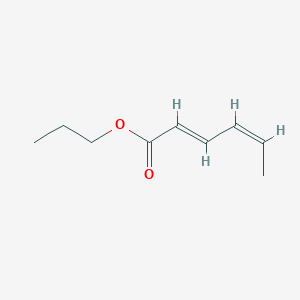
Propyl sorbate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl sorbate, also known as propyl 4-hydroxybenzoate, is a food preservative that is widely used in the food industry. It is a white crystalline powder that is soluble in water and alcohol. Propyl sorbate is used to prevent the growth of bacteria, yeast, and mold in food products, thereby extending their shelf life.
Mécanisme D'action
The antimicrobial activity of Propyl sorbate sorbate is due to its ability to disrupt the cell membrane of microorganisms. It does this by interfering with the transport of nutrients and waste products across the membrane, which ultimately leads to the death of the microorganism.
Effets Biochimiques Et Physiologiques
Propyl sorbate has been shown to have low toxicity and is generally considered safe for human consumption. However, some studies have suggested that it may have estrogenic activity, which could potentially have negative effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl sorbate is a widely used food preservative, and its antimicrobial properties make it a useful tool for laboratory experiments involving microorganisms. However, its potential estrogenic activity should be taken into consideration when designing experiments involving human cells or tissues.
Orientations Futures
There are several areas of future research that could be explored with regards to Propyl sorbate sorbate. These include investigating its potential use as a treatment for various diseases, exploring its effects on human health, and developing new synthesis methods that are more environmentally friendly. Additionally, further studies could be conducted to better understand the mechanism of action of Propyl sorbate sorbate and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
Propyl sorbate is synthesized by esterification of 4-hydroxybenzoic acid with propanol in the presence of an acid catalyst. The reaction is carried out at a temperature of around 100°C for several hours. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Propyl sorbate has been extensively studied for its antimicrobial properties and its potential use as a food preservative. It has been found to be effective against a wide range of microorganisms, including bacteria, yeast, and mold. Propyl sorbate has also been investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
10297-72-0 |
|---|---|
Nom du produit |
Propyl sorbate |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
propyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h3,5-7H,4,8H2,1-2H3/b5-3+,7-6+ |
Clé InChI |
JAVXBQKCKGHZHM-TWTPFVCWSA-N |
SMILES isomérique |
CCCOC(=O)/C=C/C=C\C |
SMILES |
CCCOC(=O)C=CC=CC |
SMILES canonique |
CCCOC(=O)C=CC=CC |
Densité |
0.919-0.924 (20º) |
Description physique |
Clear colourless liquid; Sweet fruity aroma |
Solubilité |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Synonymes |
Propyl sorbate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



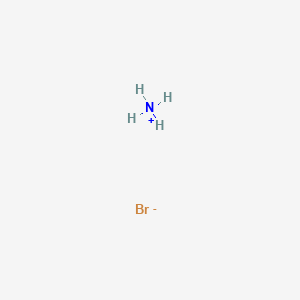
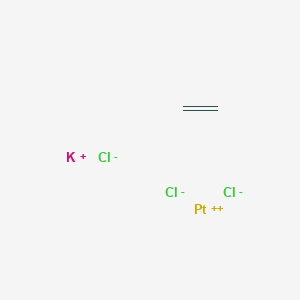
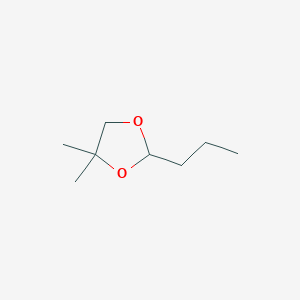

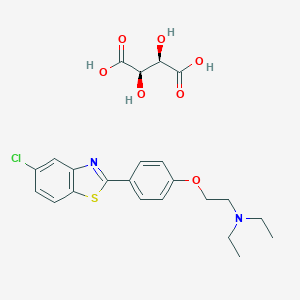
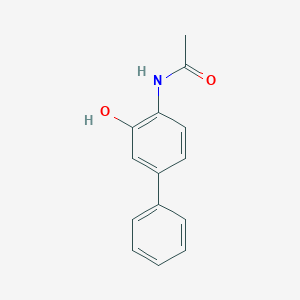

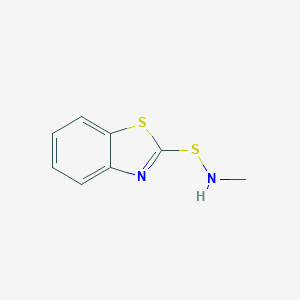
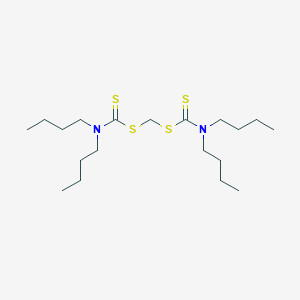
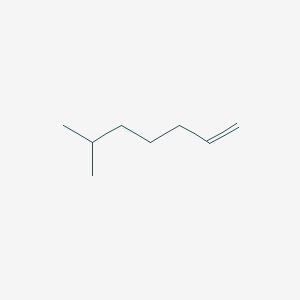
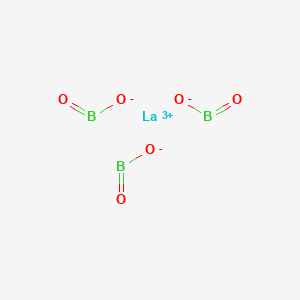
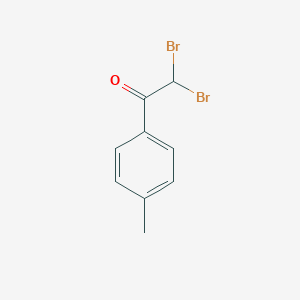
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
